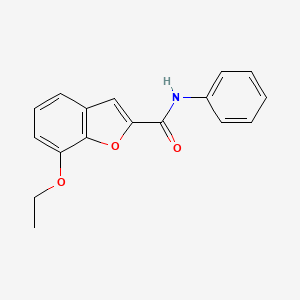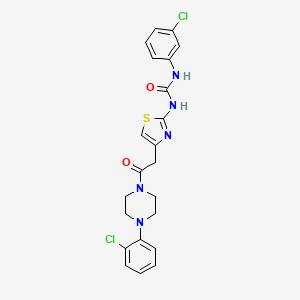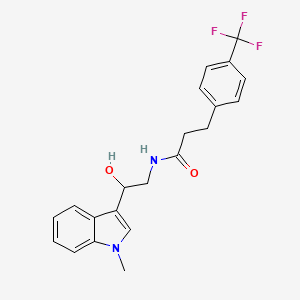![molecular formula C9H14N4O2S2 B2986902 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane CAS No. 1428108-10-4](/img/structure/B2986902.png)
5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane is a chemical compound with potential applications in scientific research. This compound is a member of the dithiazepane family, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in their ring structure. The synthesis method of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mécanisme D'action
The mechanism of action of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane involves its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that is activated by the binding of GABA. When activated, the receptor allows the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane enhances the activity of the GABA-A receptor by binding to a specific site on the receptor, leading to increased chloride ion influx and enhanced inhibition of neuronal activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane are related to its interaction with the GABA-A receptor. This compound has been shown to enhance the activity of the receptor, leading to increased inhibition of neuronal activity. This results in anxiolytic and anticonvulsant effects in animal models. In addition, 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane has been reported to have sedative effects, which may be related to its interaction with the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane in lab experiments is its ability to enhance the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one limitation of using this compound is its potential for side effects, such as sedation and impairment of cognitive function. Careful dosing and monitoring are necessary to avoid these effects.
Orientations Futures
There are several future directions for the study of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane. One direction is the development of new drugs based on this compound for the treatment of anxiety disorders and epilepsy. Another direction is the study of the molecular mechanisms underlying its interaction with the GABA-A receptor, which may lead to the development of more selective and potent compounds. In addition, the potential for side effects and toxicity of this compound should be further investigated to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane involves the reaction of 1,2,5-thiadiazepane-1,1-dioxide with 4-nitro-1H-pyrazole-1-ethanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and anticonvulsant properties in animal models. It has also been reported to enhance the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes it a promising candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy.
Propriétés
IUPAC Name |
5-[2-(4-nitropyrazol-1-yl)ethyl]-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S2/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-17-6-4-11/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGQZSWSYWJOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2986825.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2986827.png)
![9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986831.png)


![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2986834.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2986835.png)
![tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate](/img/structure/B2986836.png)

![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986838.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2986840.png)
![tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B2986841.png)
